2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
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Overview
Description
2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a complex organic compound that belongs to the class of triazolothiadiazines. This compound features a triazolothiadiazine core, which is a fused ring system containing nitrogen and sulfur atoms, and an aniline moiety, which is an aromatic amine. The presence of methyl groups at specific positions on the rings adds to its structural complexity and potential for diverse chemical reactivity and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
These could include pathways involved in inflammation, cancer progression, microbial growth, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and therapeutic efficacy.
Result of Action
Given the diverse pharmacological activities of similar compounds, it is likely that the compound exerts its effects at both the molecular and cellular levels, potentially affecting cell growth, inflammation, and enzymatic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves multi-step organic reactions. One common approach is the condensation reaction between appropriate hydrazine derivatives and diketones or β-diketones under acidic conditions[_{{{CITATION{{{_1{Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -1,2,4 .... The reaction conditions often require heating and the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the triazolothiadiazine ring system.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the required reaction volumes. The use of microwave irradiation has also been explored to enhance reaction rates and yields[_{{{CITATION{{{_2{Synthesis under Microwave Irradiation of [1,2,4]Triazolo[3,4-b] 1,3,4 .... Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: : The aniline moiety can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: : Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃).
Reduction: : Reducing agents such as iron (Fe) and hydrochloric acid (HCl), or hydrogen gas (H₂) with a catalyst, are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may involve alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physical and chemical properties, making them suitable for diverse applications.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its derivatives have shown antimicrobial, antifungal, and antiviral activities, making them candidates for developing new therapeutic agents.
Medicine: : Some derivatives exhibit anticancer, anti-inflammatory, and analgesic properties, which are of interest for drug development.
Industry: : The compound and its derivatives can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is structurally similar to other triazolothiadiazines and related compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-5-yl)anilines These compounds share the triazolothiadiazine core but differ in the substitution patterns and functional groups attached to the core structure
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable candidate for the development of new drugs, agrochemicals, and industrial chemicals. Further research and development are needed to fully explore its capabilities and applications.
Properties
IUPAC Name |
2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-6-3-4-8(5-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQIBEHXBVLKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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